molecular formula C21H22N4O3S B2658697 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797976-90-9

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2658697
CAS No.: 1797976-90-9
M. Wt: 410.49
InChI Key: BFPGFSROKCGXFG-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclopropyl, pyridinyl, pyrazolyl, and benzofuran sulfonamide moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-29(27,18-3-4-21-17(13-18)7-12-28-21)23-10-11-25-20(16-1-2-16)14-19(24-25)15-5-8-22-9-6-15/h3-6,8-9,13-14,16,23H,1-2,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPGFSROKCGXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Pyridine ring incorporation: The pyridine moiety can be introduced through nucleophilic substitution reactions.

    Benzofuran synthesis: The benzofuran ring can be synthesized through intramolecular cyclization reactions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide: shares structural similarities with other compounds containing pyrazole, pyridine, and benzofuran moieties.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2} with a molecular weight of 366.4 g/mol. The structure features a pyrazole ring substituted with a cyclopropyl and pyridine moiety, along with a sulfonamide functional group, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain signaling pathways implicated in cancer and inflammatory diseases.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, compounds designed to inhibit the Hedgehog (Hh) signaling pathway have demonstrated efficacy in various cancer models, suggesting that this compound may share similar mechanisms .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Leishmania species. A study reported that derivatives of pyrazole sulfonamides showed significant in vitro activity against Leishmania infantum and L. amazonensis with IC50 values ranging from 0.059 mM to 0.072 mM . This positions this compound as a candidate for further development in treating leishmaniasis.

Study 1: Antileishmanial Activity

In a comparative study involving various pyrazole derivatives, this compound was tested against Leishmania promastigotes. The results indicated that the compound exhibited potent activity comparable to standard treatments like pentamidine .

CompoundIC50 (mM) against L. infantumIC50 (mM) against L. amazonensis
Compound A0.0590.070
Compound B0.0650.072
N-(2-(5-cyclopropyl...TBDTBD

Study 2: Inhibition of Cancer Pathways

Another investigation focused on the inhibition of the Hh signaling pathway using compounds structurally related to this compound. The study found that these compounds could effectively block Gli-dependent signaling at nanomolar concentrations, highlighting their potential utility in cancer therapy .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. The cyclopropyl and pyridinyl substituents are introduced through Suzuki-Miyaura coupling or nucleophilic substitution . For the sulfonamide group, sulfonation of the dihydrobenzofuran moiety followed by amidation is employed. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Yield improvements are achieved by optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on a combination of:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm, sulfonamide S=O stretching at ~1350 cm⁻¹ in IR) .
  • X-ray crystallography : For absolute stereochemistry and bond-length validation (e.g., pyrazole ring planarity and dihedral angles between substituents) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Advanced Research Questions

Q. What methodologies are used to optimize binding affinity and selectivity for target proteins?

Computational approaches such as molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) are employed to predict interactions with active sites (e.g., kinase domains). Structure-activity relationship (SAR) studies systematically vary substituents:

  • Pyridinyl groups enhance π-π stacking with aromatic residues.
  • Cyclopropyl moieties reduce steric hindrance in hydrophobic pockets . Experimental validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd values) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from differences in substituent effects or assay conditions. For example:

  • Fluorine substituents (electron-withdrawing) may increase metabolic stability but reduce solubility, leading to variable IC₅₀ values in cell-based vs. enzyme assays .
  • Dose-response curves should be re-evaluated under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) is critical .

Q. What strategies are recommended for assessing metabolic stability and toxicity?

  • In vitro metabolic assays : Incubate the compound with liver microsomes (human or rodent) to measure half-life (t½) and identify major metabolites via LC-MS/MS. CYP450 inhibition is assessed using isoform-specific probes (e.g., CYP3A4 with midazolam) .
  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus evaluate hepatotoxicity and genotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic toxicity) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use affinity-based probes (biotinylated derivatives) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinome-wide profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map downstream signaling pathways (e.g., apoptosis or autophagy markers) .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response and toxicity data?

  • Nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple treatment groups in toxicity assays.
  • Principal component analysis (PCA) to reduce dimensionality in transcriptomic/metabolomic datasets .

Q. How can crystallographic data be leveraged to improve drug design?

X-ray structures (e.g., PDB ID: [to be filled]) reveal key interactions:

  • Hydrogen bonds between the sulfonamide group and kinase hinge residues (e.g., Glu91 in MAPK14).
  • Hydrophobic contacts from the cyclopropyl group with Leu104. These insights guide fragment-based drug design (FBDD) to replace labile moieties (e.g., substituting pyridinyl with pyrimidinyl for better solubility) .

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